molecular formula C10H11BO3 B1334688 (4-(3-Oxocyclobutyl)phenyl)boronic acid CAS No. 254893-03-3

(4-(3-Oxocyclobutyl)phenyl)boronic acid

Cat. No.: B1334688
CAS No.: 254893-03-3
M. Wt: 190.01 g/mol
InChI Key: BYPKMPFUDVBYQU-UHFFFAOYSA-N
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Description

(4-(3-Oxocyclobutyl)phenyl)boronic acid is an organic compound with the molecular formula C₁₀H₁₁BO₃. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-oxocyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-oxocyclobutylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or ethanol, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Oxocyclobutyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The ketone group in the 3-oxocyclobutyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base, such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the coupling partner used in the reaction.

Scientific Research Applications

(4-(3-Oxocyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (4-(3-Oxocyclobutyl)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a nucleophile, which reacts with an electrophilic partner, such as an aryl halide, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.

    4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.

    3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness

(4-(3-Oxocyclobutyl)phenyl)boronic acid is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, makes it a valuable building block in organic synthesis. Its applications in diverse fields, such as chemistry, biology, medicine, and industry, further highlight its versatility and importance.

Properties

IUPAC Name

[4-(3-oxocyclobutyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKMPFUDVBYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400705
Record name [4-(3-Oxocyclobutyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254893-03-3
Record name [4-(3-Oxocyclobutyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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